6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound with the molecular formula C21H23N3O2 and a molecular weight of 349.434 g/mol
Scientific Research Applications
6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.
Mode of Action
The compound binds to the catalytic domain of PDE4B2, a subtype of PDE4 . This binding inhibits the enzyme’s activity, leading to an increase in cAMP levels within the cell . The increased cAMP levels can then influence various cellular processes, including the regulation of inflammation and immune response .
Biochemical Pathways
The inhibition of PDE4 leads to an increase in cAMP levels, which can affect several biochemical pathways. For instance, elevated cAMP levels can inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), IL-17, Interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 . This can result in reduced inflammation and immune response.
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels can lead to a decrease in the production of pro-inflammatory cytokines . This can result in reduced inflammation and immune response, which could potentially be beneficial in the treatment of conditions such as psoriasis and atopic dermatitis .
Preparation Methods
The synthesis of 6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group is introduced to the piperidine ring through acylation reactions.
Coupling with Nicotinonitrile: The final step involves coupling the piperidine intermediate with nicotinonitrile using suitable coupling agents and reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Comparison with Similar Compounds
6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile can be compared with other similar compounds, such as:
6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)pyridine: Similar in structure but with a pyridine ring instead of nicotinonitrile.
6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)quinoline:
Properties
IUPAC Name |
6-[1-(4-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-15-18-9-10-20(23-16-18)26-19-11-13-24(14-12-19)21(25)8-4-7-17-5-2-1-3-6-17/h1-3,5-6,9-10,16,19H,4,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFJNQIYLLKFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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